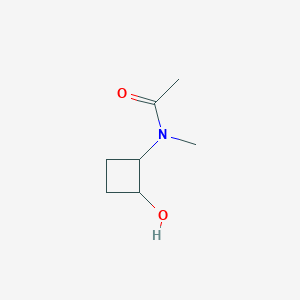
1-Bromo-4-(2-fluorophenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Bromo-4-(2-fluorophenoxy)benzene” is a derivative of benzene. It has a molecular formula of C12H9BrFO and a molecular weight of 249.103 . It is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a bromine atom and a fluorophenoxy group attached to it . The exact 3D structure can be viewed using specific software .
Aplicaciones Científicas De Investigación
BFB has a variety of scientific research applications, including synthesis, mechanistic studies, and drug development. BFB has been used as a starting material in the synthesis of a variety of compounds, such as polyfluorinated aromatic compounds, halogenated heterocyclic compounds, and other brominated aromatic compounds. Additionally, BFB has been used as a model compound for mechanistic studies due to its unique reactivity. BFB has also been used as a starting material for the development of new drugs and pharmaceuticals.
Mecanismo De Acción
Target of Action
This compound is often used as a reagent in organic synthesis , suggesting that its targets could vary depending on the specific reaction it’s used in.
Mode of Action
As a reagent in organic synthesis, it likely interacts with its targets through substitution or coupling reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-4-(2-fluorophenoxy)benzene . For instance, the compound is a flammable liquid and can cause irritation if it comes into contact with skin or eyes . Therefore, it should be handled with appropriate protective equipment and stored in a sealed container at room temperature .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BFB has several advantages for use in laboratory experiments. It is a relatively stable compound and is easily synthesized from commercially available starting materials. Additionally, it can be used as a model compound for mechanistic studies due to its unique reactivity. However, BFB has several limitations for use in laboratory experiments. It is a relatively toxic compound and should be handled with caution. Additionally, it is not suitable for use in vivo studies due to its potential toxicity.
Direcciones Futuras
The future directions for BFB are numerous. BFB can be used in the development of new drugs and pharmaceuticals. Additionally, it can be used as a model compound for mechanistic studies, as well as for the synthesis of other halogenated aromatic compounds. BFB can also be used in the study of cytochrome P450 enzymes and their role in drug metabolism. Finally, BFB can be used in the study of bacterial growth and its inhibition by halogenated aromatic compounds.
Métodos De Síntesis
The synthesis of BFB involves the reaction of 4-fluorophenol with bromine in aqueous acetic acid. This reaction is typically conducted at room temperature and the reaction time is dependent on the concentration of bromine. The reaction produces BFB and hydrobromic acid as byproducts. The product can then be isolated and purified through a variety of techniques, such as column chromatography, recrystallization, or liquid-liquid extraction.
Safety and Hazards
Safety data sheets suggest that “1-Bromo-4-(2-fluorophenoxy)benzene” should be handled with care. It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing. It should also be kept away from open flames, hot surfaces, and sources of ignition .
Propiedades
IUPAC Name |
1-bromo-4-(2-fluorophenoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOFJVGLJVIODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2-thienyl)-2-pyrimidinyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2787118.png)
![3,4,5-Trimethoxy-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2787119.png)

![7-methyl-6-oxo-N-(2-phenoxyethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2787123.png)
![10-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-1-one](/img/structure/B2787124.png)
![4-chloro-2-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2787126.png)

![1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]imidazolidin-2-one](/img/structure/B2787128.png)
![5-[(4-ethylphenyl)amino]-N-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2787129.png)
![N-(3,4-dimethylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2787131.png)
![methyl 4-{[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2787133.png)

